REACTION_CXSMILES
|
[Mg].[CH3:2][O:3][CH2:4][C:5]#N.[Cl:7][C:8]1[CH:9]=[C:10]([Mg:15][Br:16])[CH:11]=[CH:12][C:13]=1[Cl:14].C([O:19]CC)C>BrC1C=CC(Cl)=C(Cl)C=1>[Cl:7][C:8]1[CH:9]=[C:10]([Mg:15][Br:16])[CH:11]=[CH:12][C:13]=1[Cl:14].[Cl:7][C:8]1[CH:9]=[C:10]([C:5](=[O:19])[CH2:4][O:3][CH3:2])[CH:11]=[CH:12][C:13]=1[Cl:14]
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
solvent
|
Smiles
|
BrC1=CC(=C(C=C1)Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COCC#N
|
Name
|
3,4-dichlorophenylmagnesium bromide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)[Mg]Br
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
cooling for 20 min
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with water
|
Type
|
STIRRING
|
Details
|
the mixture was stirred under ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale-yellow oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by silica gel column chromatography (eluent; hexane:ethyl acetate (19:1-1:1))
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)[Mg]Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 100 mL |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(COC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |